molecular formula C39H30N10Na4O13S4 B15135063 Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate

Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate

Cat. No.: B15135063
M. Wt: 1066.9 g/mol
InChI Key: YYRIJHSNZXZKJD-UHFFFAOYSA-J
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Description

Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 4,8-disulfonatonaphthalene-2-amine, followed by coupling with 3-methylaniline. The resulting intermediate is then reacted with 2-hydroxyethylamine and 1,3,5-triazine derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The process includes precise control of temperature, pH, and reaction time to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonate groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction can produce corresponding amines.

Scientific Research Applications

Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate has a wide range of scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in biological staining techniques to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in textile, paper, and leather industries for dyeing purposes.

Mechanism of Action

The mechanism of action of Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the electronic structure of the target molecules, resulting in the desired effects. The compound’s ability to form stable complexes with various substrates makes it effective in its applications.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bisnaphthalene-1,5-disulphonate
  • Trisodium 7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]phenyl]cyclohexyl]phenyl]azo]naphthalene-1,3-disulfonate

Uniqueness

Compared to similar compounds, Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate stands out due to its specific structural features, such as the presence of multiple sulfonate groups and the triazine ring. These features contribute to its high stability, intense coloration, and versatility in various applications.

Properties

Molecular Formula

C39H30N10Na4O13S4

Molecular Weight

1066.9 g/mol

IUPAC Name

tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C39H34N10O13S4.4Na/c1-21-15-23(9-11-31(21)48-46-25-17-29-27(35(19-25)65(57,58)59)5-3-7-33(29)63(51,52)53)41-38-43-37(40-13-14-50)44-39(45-38)42-24-10-12-32(22(2)16-24)49-47-26-18-30-28(36(20-26)66(60,61)62)6-4-8-34(30)64(54,55)56;;;;/h3-12,15-20,50H,13-14H2,1-2H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,40,41,42,43,44,45);;;;/q;4*+1/p-4

InChI Key

YYRIJHSNZXZKJD-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])C)N=NC6=CC7=C(C=CC=C7S(=O)(=O)[O-])C(=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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